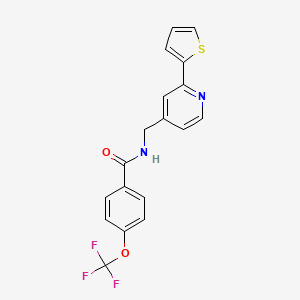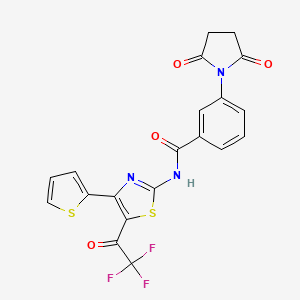![molecular formula C24H24ClN5O2S B2520250 N-(3-クロロフェニル)-2-((1-エチル-3-メチル-6-(4-メチルベンジル)-7-オキソ-6,7-ジヒドロ-1H-ピラゾロ[4,3-d]ピリミジン-5-イル)チオ)アセトアミド CAS No. 1359217-62-1](/img/structure/B2520250.png)
N-(3-クロロフェニル)-2-((1-エチル-3-メチル-6-(4-メチルベンジル)-7-オキソ-6,7-ジヒドロ-1H-ピラゾロ[4,3-d]ピリミジン-5-イル)チオ)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is not directly described in the provided papers. However, the papers do discuss related heterocyclic compounds with potential antiproliferative activity against various cancer cell lines. For instance, paper describes a compound with a chlorothienopyrimidin moiety that exhibits significant inhibition against human colon, lung, and gastric cancer cell lines. Paper discusses a range of heterocyclic compounds derived from a cyanoacetamide precursor, which showed high inhibitory effects on breast, lung, and CNS cancer cell lines. These studies suggest that structurally similar compounds, such as the one , may also possess promising anticancer activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including condensation and cyclization processes. In paper , the synthesis begins with the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by chlorination and further condensation. Paper outlines a synthetic route starting from a tetrahydrobenzo[b]thiophene derivative, leading to a diverse set of heterocyclic compounds through reactions such as dipolar cyclization and dinucleophilic-bielectrophilic attack. These synthetic pathways highlight the complexity and versatility in constructing heterocyclic compounds with potential biological activity.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is crucial for their biological activity. In paper , the crystal structure of the synthesized compound is determined, belonging to the tetragonal system with specific geometric parameters. Density functional theory (DFT) is used to compare optimized geometric bond lengths and angles with X-ray diffraction values. The molecular electrostatic potential (MEP) surface map is investigated to understand the electronic characteristics of the molecule, which are essential for its interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of heterocyclic compounds is influenced by their functional groups and electronic properties. The papers describe various reactions, including cyclization and condensation, which are fundamental in constructing the heterocyclic framework. The reactivity is also determined by the competition between different reaction pathways, as mentioned in paper , where the cyanoacetamido moiety in the key precursor undergoes various attacks leading to a diversity of synthesized products.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the papers, the properties of similar heterocyclic compounds are discussed. For example, the antiproliferative activities of the compounds are evaluated against different cancer cell lines in both papers . The compounds' inhibitory concentrations (IC50) are determined, indicating their potency. The molecular docking studies in paper suggest how the compound might interact with biological targets, which is related to its chemical properties and structure.
科学的研究の応用
特性
IUPAC Name |
N-(3-chlorophenyl)-2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2S/c1-4-30-22-21(16(3)28-30)27-24(29(23(22)32)13-17-10-8-15(2)9-11-17)33-14-20(31)26-19-7-5-6-18(25)12-19/h5-12H,4,13-14H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIOJPBTPAZHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

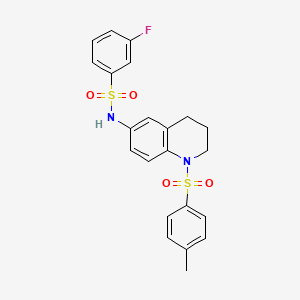
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2520171.png)
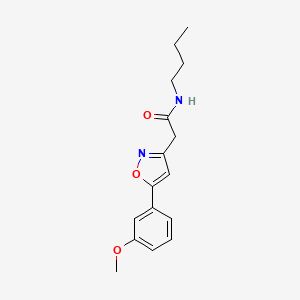
![(2Z)-2-[(4-iodophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2520173.png)
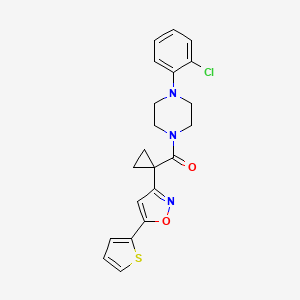

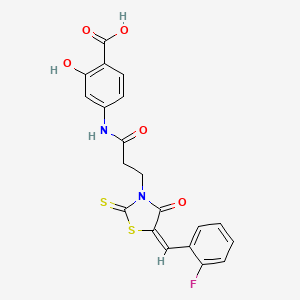
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1,2-oxazole-5-carboxamide](/img/structure/B2520184.png)
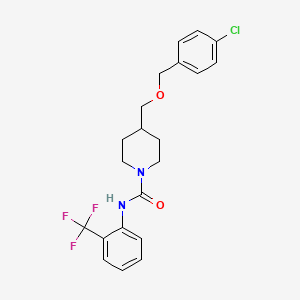
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidin-3-yl)oxy]acetic acid](/img/structure/B2520186.png)
![6-cyclopropyl-2-{[1-(1H-indole-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2520187.png)
